molecular formula C22H27N3O3S2 B2594641 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 850910-93-9

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No. B2594641
CAS RN: 850910-93-9
M. Wt: 445.6
InChI Key: HSUBZJUKJQYLKQ-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Compounds similar to (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide have been synthesized and characterized using various analytical techniques. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have been prepared, and their structures were confirmed using spectroscopic methods (Lynch et al., 2006).

Biological Activities

  • Certain thiazole and thiazoline-based compounds have demonstrated antimicrobial properties. For example, some newly synthesized compounds showed promising antifungal activity (Saeed et al., 2008).
  • The antimicrobial properties of thiazole derivatives have been noted, with some compounds exhibiting significant antimicrobial activity against a variety of bacterial and fungal species (Chawla, 2016).
  • Notably, thiazole derivatives have also shown anticancer properties. Some compounds displayed promising anticancer activity in vitro against various human cancer cell lines, and molecular docking studies suggested potential mechanisms of action for these compounds (Tiwari et al., 2017).

Advances in Synthesis Techniques

  • The efficiency of synthesizing thiazole-based compounds has been improved through techniques like microwave irradiation, which provides a cleaner, more efficient, and faster method compared to traditional thermal heating (Saeed, 2009).

properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-14-25(15-6-2)30(27,28)18-12-10-17(11-13-18)21(26)23-22-24(4)20-16(3)8-7-9-19(20)29-22/h7-13H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUBZJUKJQYLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide

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